1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2. It is characterized by its fresh and fruity scent, making it a valuable substance in the fragrance and flavor industry. The compound is a diethyl acetal of citral, which contributes to its citrus-like aroma and flavor profile. Its chemical structure features two ethoxy groups attached to a diene framework, specifically at the 1,1-position of the carbon chain, with additional methyl groups at the 3 and 7 positions .
Research indicates that 1,1-diethoxy-3,7-dimethylocta-2,6-diene exhibits potential biological activities. It has been studied for its antimicrobial properties and antioxidant capabilities. Additionally, there is ongoing investigation into its therapeutic effects, including anti-inflammatory and anti-cancer activities. These properties suggest that the compound may have applications in medicine and health-related fields .
The synthesis of 1,1-diethoxy-3,7-dimethylocta-2,6-diene typically involves the reaction of citral with ethanol in the presence of an acid catalyst. This reaction forms an acetal linkage between citral and ethanol. In industrial settings, this synthesis is scaled up with optimized conditions to ensure high yield and purity. The process often utilizes controlled temperatures and efficient separation techniques to isolate the final product .
1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several applications:
Several compounds share structural similarities with 1,1-diethoxy-3,7-dimethylocta-2,6-diene:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene | Similar structure but contains methoxy groups instead of ethoxy groups | Different odor profile due to methoxy substitution |
| Citral | Parent compound from which 1,1-diethoxy-3,7-dimethylocta-2,6-diene is derived | Stronger citrus aroma; used widely in flavoring |
| Geranyl methyl ether | Another monoterpenoid with a similar structure | Different functional groups affecting reactivity |
These comparisons highlight the uniqueness of 1,1-diethoxy-3,7-dimethylocta-2,6-diene in terms of its specific chemical properties and applications within the fragrance and flavor industries .